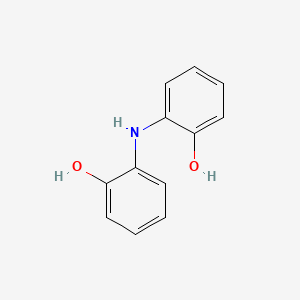
2,2'-Azanediyldiphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Azanediyldiphenol: is an organic compound with the molecular formula C12H11NO2 It is characterized by the presence of two phenol groups connected by an azanediyl (NH) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azanediyldiphenol typically involves the reaction of 2-nitrophenol with hydrazine hydrate under specific conditions. The reaction proceeds as follows:
Starting Materials: 2-nitrophenol and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 80-90°C.
Procedure: The 2-nitrophenol is dissolved in water, and hydrazine hydrate is added slowly with constant stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with water. The crude product is then recrystallized from an appropriate solvent to obtain pure 2,2’-Azanediyldiphenol.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Azanediyldiphenol can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product isolation enhances the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Azanediyldiphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2,2’-Azanediyldiphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-Azanediyldiphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The phenol groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways. The azanediyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
2,2’-Azanediyldiphenol can be compared with other similar compounds, such as:
2,2’-Dihydroxybiphenyl: Lacks the azanediyl group, resulting in different chemical properties and reactivity.
2,2’-Diaminobiphenyl: Contains amino groups instead of phenol groups, leading to different biological activities and applications.
2,2’-Dihydroxyazobenzene:
The uniqueness of 2,2’-Azanediyldiphenol lies in its combination of phenol and azanediyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2391-71-1 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C12H11NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13-15H |
InChI-Schlüssel |
CEBHOSWXDMDTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)




![tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13014588.png)
![2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13014619.png)
![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)

